molecular formula C15H15N5O2 B2567441 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 2034550-68-8

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No. B2567441
CAS RN: 2034550-68-8
M. Wt: 297.318
InChI Key: UETMJEHNZHMWLX-UHFFFAOYSA-N
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Description

  • IUPAC Name : N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(1-ethyl-1H-pyrrol-2-yl)ethanone (also known as methyl pyrrol-2-yl ketone ) with isonicotinoyl chloride . The reaction proceeds through nucleophilic substitution at the carbonyl carbon of the ketone group, resulting in the formation of the target compound .


Molecular Structure Analysis

The molecular structure of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide consists of an isonicotinamide moiety linked to a 1,2,4-oxadiazole ring via a methyl group. The pyrrole ring contributes to the overall aromaticity of the compound .


Chemical Reactions Analysis

  • Reduction : Reduction of the carbonyl group to form the corresponding alcohol .

Physical And Chemical Properties Analysis

  • Spectral Data : IR, NMR, and mass spectra provide insights into functional groups and connectivity .

Safety And Hazards

  • Environmental Impact : Consider potential environmental hazards .

Future Directions

Further investigations are warranted to explore the pharmacological potential, biological targets, and therapeutic applications of this compound. Additionally, studies on its stability, metabolism, and pharmacokinetics are essential for drug development .

: NIST Chemistry WebBook: Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- : NIST Chemistry WebBook: Ethanone, 1-(1H-pyrrol-2-yl)-

properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-2-20-9-3-4-12(20)14-18-13(22-19-14)10-17-15(21)11-5-7-16-8-6-11/h3-9H,2,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETMJEHNZHMWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

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